Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate is a chemical compound that features a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-4-pyridinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Ethyl 3-(3-Bromo-4-pyridyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-pyridyl)-3-hydroxypropanoate.
Substitution: Ethyl 3-(3-Methoxy-4-pyridyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-(3-Bromo-4-pyridyl)-3-hydroxypropanoate can be compared with other brominated pyridine derivatives:
Ethyl 3-(4-Bromo-3-pyridyl)-3-hydroxypropanoate: Similar structure but different bromine position, leading to different reactivity and biological activity.
Ethyl 3-(3-Bromo-5-pyridyl)-3-hydroxypropanoate: Another isomer with distinct chemical properties.
Ethyl 3-(3-Chloro-4-pyridyl)-3-hydroxypropanoate: Chlorine instead of bromine, resulting in different chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12BrNO3 |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromopyridin-4-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)7-3-4-12-6-8(7)11/h3-4,6,9,13H,2,5H2,1H3 |
InChI Key |
ZCSIDPMUWZHHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=NC=C1)Br)O |
Origin of Product |
United States |
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